2H-benzotriazol-5-amine;sulfuric acid

Aqueous solubility Salt screening Medicinal chemistry

2H-benzotriazol-5-amine;sulfuric acid (CAS 93805-10-8), commonly referenced as bis(1H-benzotriazol-5-amine) sulfate or 5-aminobenzotriazole sulfate, belongs to the aminobenzotriazole class of heterocyclic building blocks. This salt form comprises two 5-aminobenzotriazole moieties paired with one sulfate counterion, delivering a molecular formula of C12H12N8O4S (or the hemisulfate representation C6H8N4O4S).

Molecular Formula C6H8N4O4S
Molecular Weight 232.22 g/mol
CAS No. 93805-10-8
Cat. No. B12332413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-benzotriazol-5-amine;sulfuric acid
CAS93805-10-8
Molecular FormulaC6H8N4O4S
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1N.C1=CC2=NNN=C2C=C1N.OS(=O)(=O)O
InChIInChI=1S/C6H6N4.H2O4S/c7-4-1-2-5-6(3-4)9-10-8-5;1-5(2,3)4/h1-3H,7H2,(H,8,9,10);(H2,1,2,3,4)
InChIKeyDMQSAAZRRHOUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Aminobenzotriazole Sulfate (CAS 93805-10-8): Procurement-Relevant Identity and Properties


2H-benzotriazol-5-amine;sulfuric acid (CAS 93805-10-8), commonly referenced as bis(1H-benzotriazol-5-amine) sulfate or 5-aminobenzotriazole sulfate, belongs to the aminobenzotriazole class of heterocyclic building blocks. This salt form comprises two 5-aminobenzotriazole moieties paired with one sulfate counterion, delivering a molecular formula of C12H12N8O4S (or the hemisulfate representation C6H8N4O4S) . The compound is employed across medicinal chemistry, organic synthesis, and materials science as a reactive intermediate, with its ionic nature conferring markedly different physicochemical properties relative to the neutral free base .

Why 5-Aminobenzotriazole Sulfate Cannot Be Replaced by the Free Base or Other Salts


Simple substitution of 5-aminobenzotriazole sulfate with the free base (CAS 3325-11-9) or the hydrochloride salt (CAS 93805-11-9) is chemically misleading and operationally impractical. The free base is documented as practically insoluble in water , whereas the sulfate salt is engineered as a water-soluble ionic species that dissolves readily in aqueous reaction media . This solubility gap directly impacts the compound‘s utility in aqueous-phase synthesis, in vitro enzymatic assays, and solution-based high-throughput screening. The monohydrochloride offers intermediate solubility but introduces a halide counterion that can promote undesirable nucleophilic side reactions in sensitive chemistries. Consequently, generic “5-aminobenzotriazole” procurement without specification of the counterion risks experimental failure rooted in poor dissolution kinetics, altered reactivity, or incompatible ionic contaminants . The quantitative evidence that follows substantiates precisely where the sulfate salt outperforms its closest structural alternatives.

5-Aminobenzotriazole Sulfate (CAS 93805-10-8) – Verifiable Differentiation Evidence


Aqueous Solubility Advantage of the Sulfate Salt over the Free Base

The free base 5-aminobenzotriazole (CAS 3325-11-9) is classified as insoluble in water by multiple authoritative sources, with solubility limited to slight dissolution in DMSO and methanol . In contrast, the sulfate salt (CAS 93805-10-8) is described as a water-soluble crystalline solid, attributed to its ionic, protonated state in solution . While precise mg/mL values are not reported in the open literature, the binary solubility classification (insoluble vs. freely soluble) constitutes a qualitative difference of at least two orders of magnitude according to pharmacopeial solubility criteria, making the sulfate salt the preferred form for aqueous reaction conditions and biological assays.

Aqueous solubility Salt screening Medicinal chemistry

Halide-Free Counterion Eliminates Undesired Nucleophilic Side Reactions

The hydrochloride salt of 5-aminobenzotriazole (CAS 93805-11-9) provides a protonated, water-soluble form, but introduces stoichiometric chloride (1 eq. Cl⁻ per molecule) . The sulfate salt, in contrast, delivers a non-nucleophilic sulfate dianion that does not participate in SN2 or SNAr reactions. In amidation and esterification chemistries where the amino group of 5-aminobenzotriazole serves as a nucleophile, the presence of chloride can generate off-target alkyl chloride byproducts, particularly under thermal or microwave activation [1]. Switching to the sulfate salt eliminates this halogen-derived impurity stream, improving atom economy and simplifying purification [2].

Counterion selection Nucleophilic substitution Process chemistry

Differentiation from 1-Aminobenzotriazole in CYP Inhibition Selectivity Profile

1-Aminobenzotriazole (1-ABT, CAS 305-01-1) is a pan-CYP mechanism-based inhibitor with reported IC50 values of 42.9 µM (CYP2C9) and 10.5 µM (CYP2D6) in human liver microsomes [1][2], and is known to also inhibit N-acetyltransferases (hNAT2 IC50 = 158 µM) . In contrast, 5-aminobenzotriazole (the active pharmacophore liberated from the sulfate salt in solution) exhibits a distinct CYP isoform inhibition fingerprint: CYP3A4 IC50 = 5–10 µM and CYP2D6 IC50 = 2–5 µM in recombinant enzyme systems . This difference in isoform selectivity (lower CYP2D6 IC50 vs. higher CYP2C9 IC50) enables more targeted metabolic suppression strategies when CYP2D6-mediated metabolism is the primary clearance route.

CYP inhibition Isoform selectivity Drug metabolism

Enabling Three-Component Reactions via Sulfate-Mediated Acidic Microenvironment

5-Aminobenzotriazole sulfate participates in Brønsted acid-catalyzed three-component reactions (e.g., with aldehydes and β-ketoesters to form triazoloquinolines) without requiring an external acid catalyst. The bis-sulfate salt provides a local acidic microenvironment (pKa ~1.9 for H2SO4 → HSO4⁻) that accelerates imine formation and cyclocondensation steps. In contrast, the free base requires addition of stoichiometric p-TsOH or H2SO4 to achieve comparable rates, introducing additional reagents and purification steps [1][2]. While direct kinetic comparison data are sparse in the open literature, the in situ acid functionality represents a practical operational advantage for combinatorial library synthesis and parallel medicinal chemistry workflows.

Catalysis Multi-component reactions Heterocyclic synthesis

5-Aminobenzotriazole Sulfate (CAS 93805-10-8) – Optimal Application Scenarios Driven by Differentiation Evidence


Aqueous-Phase Medicinal Chemistry: CYP Inhibition Screening and Reaction Phenotyping

When designing in vitro CYP inhibition assays or reaction phenotyping studies requiring a water-soluble, isoform-selective aminobenzotriazole, 5-aminobenzotriazole sulfate is the form of choice. Its water solubility eliminates DMSO-related vehicle effects, and its CYP2D6-preferential inhibition profile (IC50 2–5 µM) enables cleaner metabolic pathway deconvolution compared to 1-ABT, which additionally inhibits CYP2C9 and NATs .

Multi-Component Heterocyclic Synthesis Without External Acid Catalyst

For combinatorial libraries of triazolo[4,5-f]quinolines and related heterocycles, the sulfate salt provides an internal Brønsted acid source that eliminates the need for added p-TsOH or H2SO4 [1]. Procurement of the sulfate salt simplifies the reaction setup to a single-step addition of all components, accelerating parallel synthesis workflows and reducing waste stream complexity.

Process Chemistry and Scale-Up: Halide-Free Building Block Strategy

In multi-step process routes where halide contamination can poison downstream catalytic steps or require additional purification unit operations, the sulfate salt is preferred over the hydrochloride. The non-nucleophilic sulfate counterion avoids formation of alkyl chloride byproducts, a documented concern in nucleophilic amination and substitution reactions [2]. This operational advantage becomes increasingly significant with scale.

Corrosion Inhibitor and Materials Science: Water-Based Formulation Compatibility

Applications requiring benzotriazole-based corrosion inhibitors in aqueous formulations (e.g., cooling water, offshore oil production fluids) benefit from the intrinsic water solubility of the sulfate salt. The free base’s insolubility necessitates organic co-solvents, increasing formulation cost and environmental burden. While quantitative corrosion inhibition efficiency data for the sulfate salt are not yet published, the solubility advantage alone justifies its procurement for aqueous-formulation screening programs.

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